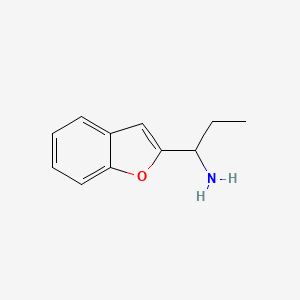
1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring substituted with dinitrophenyl and fluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate fluorophenyl-substituted ketones or aldehydes under acidic conditions. The reaction is often carried out in boiling ethanol with the addition of hydrochloric acid to facilitate the formation of the pyrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s nitro and fluorophenyl groups contribute to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dinitrophenyl)-4-(4-fluorophenyl)semicarbazide
- 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Comparison: 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole is unique due to the presence of two fluorophenyl groups, which enhance its electronic properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C21H12F2N4O4 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12F2N4O4/c22-15-5-1-13(2-6-15)18-12-20(14-3-7-16(23)8-4-14)25(24-18)19-10-9-17(26(28)29)11-21(19)27(30)31/h1-12H |
Clé InChI |
YCGDHRRPJKMYLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
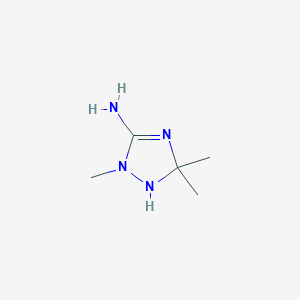
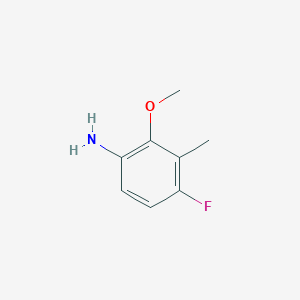
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
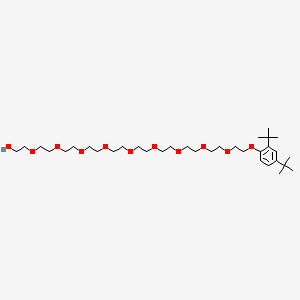
![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
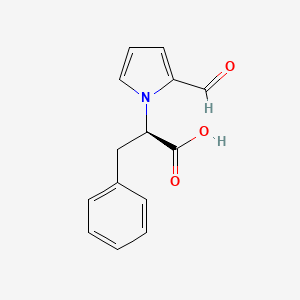


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)

